2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide is a compound with distinct structural attributes that render it significant in both organic chemistry and various applied sciences. Its unique framework encompasses a combination of heterocyclic elements with aromatic and amide functionalities, suggesting its potential for diverse reactivities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide generally follows multi-step organic synthesis protocols:
Formation of 1,2,4-Oxadiazole Ring: : Starting with 3-chlorobenzohydrazide, a cyclization reaction using acyl chlorides under dehydrating conditions forms the 1,2,4-oxadiazole core.
Construction of Pyrrole Ring: : The 1,2,4-oxadiazole intermediate undergoes a reaction with pyrrole precursors, facilitated by acid catalysts to introduce the pyrrolyl group.
Acetamide Addition: : The final step involves coupling the pyrrolyl oxadiazole with 2-methylphenyl acetamide using amide bond-forming reagents such as EDCI in the presence of base, ensuring the integrity and correct configuration of the molecule.
Industrial Production Methods: On an industrial scale, these reactions are scaled up by optimizing conditions for yield and purity:
Batch or Continuous Flow Reactors: : Utilized to control temperature, pressure, and reactant concentration.
Purification: : Post-reaction mixtures are subjected to chromatographic or recrystallization techniques to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : The aromatic and heterocyclic regions can undergo electrophilic aromatic substitution reactions.
Reduction: : Reduction of the oxadiazole ring yields amines, while the aromatic ring can be hydrogenated.
Substitution: : Nucleophilic and electrophilic substitution reactions at the chlorophenyl and pyrrole rings modify the compound's properties.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst.
Substituting Agents: : Various halides, acids, and bases depending on the desired substitutions.
Oxidation Products: : Phenols and quinones.
Reduction Products: : Amines and reduced aromatic rings.
Substitution Products: : Various substituted analogs of the initial compound, potentially with modified biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Biology Potential probe for investigating biological pathways due to its diverse reactivity. Medicine May serve as a lead compound for drug discovery, particularly for neurological or inflammatory disorders. Industry Could be utilized in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
Mechanism: The compound can interact with biological targets through hydrogen bonding, van der Waals forces, and pi-pi interactions. Molecular Targets and Pathways
Enzymes: : Can inhibit or modulate enzyme activities.
Receptors: : Potential to bind to and activate or inhibit receptors in the nervous system or immune cells.
Comparison with Similar Compounds
Unique Features:
Combination of oxadiazole and pyrrole rings with an amide linkage.
Specific substituents contributing to its unique reactivity profile. Similar Compounds
2-{2-[1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide: Lacks the 3-chlorophenyl substitution.
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chlorophenyl)acetamide: Differs in the positioning of the methyl group.
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-6-2-3-9-17(14)23-19(27)13-26-11-5-10-18(26)21-24-20(25-28-21)15-7-4-8-16(22)12-15/h2-12H,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVKKQSGVCZMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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